2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate
Overview
Description
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate, also known as triethylene glycol monocaprylate, is an organic compound with the molecular formula C14H28O5. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate typically involves the esterification of octanoic acid with triethylene glycol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The conversion of alcohol groups to aldehydes or ketones using oxidizing agents.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, water as a reactant.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of octanoic acid and triethylene glycol.
Oxidation: Formation of aldehydes or ketones from alcohol groups.
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a plasticizer in the production of polymers and as a surfactant in cleaning products.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate involves its interaction with various molecular targets and pathways. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or emulsions. This compound can also interact with cell membranes, facilitating the transport of drugs across biological barriers .
Comparison with Similar Compounds
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Triethylene glycol monocaprylate: Similar in structure but with different chain lengths.
Polyethylene glycol esters: Varying in molecular weight and ester groups.
Glycol ethers: Differ in the type of glycol and ester groups attached.
These compounds share some common applications but differ in their physical and chemical properties, making this compound particularly suitable for specific uses in drug delivery and industrial applications .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl octanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5/c1-2-3-4-5-6-7-14(16)19-13-12-18-11-10-17-9-8-15/h15H,2-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVNSVLWYQVSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182621 | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28397-10-6 | |
Record name | Triethylene glycol caprylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28397-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028397106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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